molecular formula C10H9F3O B13683500 6-(Trifluoromethyl)isochroman

6-(Trifluoromethyl)isochroman

Katalognummer: B13683500
Molekulargewicht: 202.17 g/mol
InChI-Schlüssel: SZCNQLJFMXQGHQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(Trifluoromethyl)isochroman is a fluorinated organic compound that belongs to the isochroman family. Isochromans are bicyclic structures containing a benzene ring fused to a tetrahydropyran ring. The trifluoromethyl group (-CF₃) attached to the 6th position of the isochroman ring significantly enhances the compound’s chemical properties, making it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Trifluoromethyl)isochroman can be achieved through several methods. One common approach involves the oxa-Pictet–Spengler reaction, which constructs the isochroman motif starting from an epoxide rather than an aldehyde. This method uses hexafluoroisopropanol (HFIP) as a solvent, facilitating the initial Meinwald rearrangement and expanding the electrophile scope . Another method involves the stereocontrolled synthesis via iodine(I)/iodine(III) catalysis, which allows for the generation of selectively fluorinated analogs .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of hexafluoroisopropanol and iodine catalysis are common in industrial settings due to their efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: 6-(Trifluoromethyl)isochroman undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Nitroxyl-type catalysts (e.g., TEMPO, AZADO) in the presence of oxidizing agents.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products: The major products formed from these reactions include oxidized, reduced, or substituted derivatives of this compound, which can be further utilized in various applications.

Wirkmechanismus

The mechanism of action of 6-(Trifluoromethyl)isochroman involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, metabolic stability, and pharmacokinetic properties . This allows it to effectively interact with biological targets, such as enzymes and receptors, influencing various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

    6-Fluoroisochroman: Similar structure but with a single fluorine atom instead of a trifluoromethyl group.

    6-Methylisochroman: Contains a methyl group instead of a trifluoromethyl group.

    6-Chloroisochroman: Contains a chlorine atom instead of a trifluoromethyl group.

Uniqueness: 6-(Trifluoromethyl)isochroman stands out due to the presence of the trifluoromethyl group, which imparts unique chemical and physical properties. This group enhances the compound’s stability, reactivity, and potential for various applications compared to its non-fluorinated or differently substituted analogs .

Eigenschaften

Molekularformel

C10H9F3O

Molekulargewicht

202.17 g/mol

IUPAC-Name

6-(trifluoromethyl)-3,4-dihydro-1H-isochromene

InChI

InChI=1S/C10H9F3O/c11-10(12,13)9-2-1-8-6-14-4-3-7(8)5-9/h1-2,5H,3-4,6H2

InChI-Schlüssel

SZCNQLJFMXQGHQ-UHFFFAOYSA-N

Kanonische SMILES

C1COCC2=C1C=C(C=C2)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.